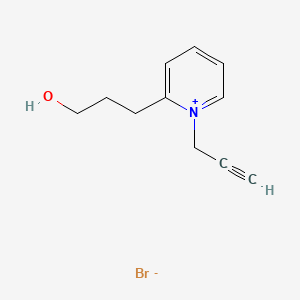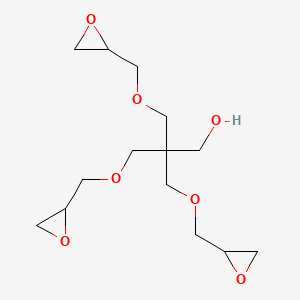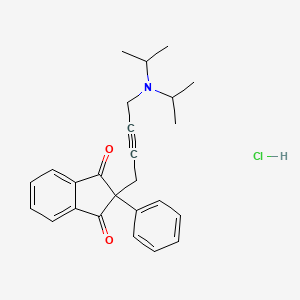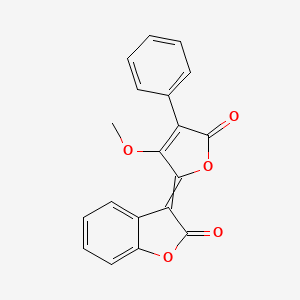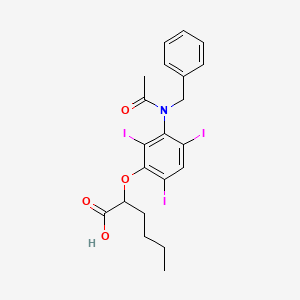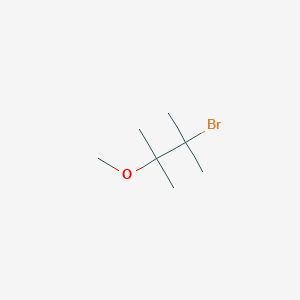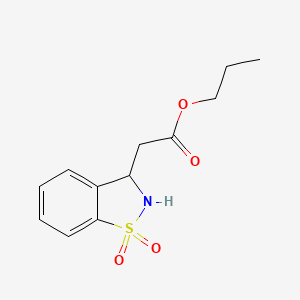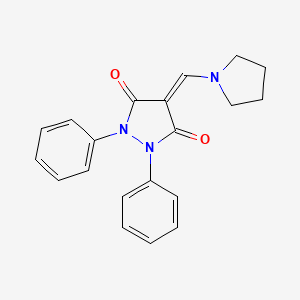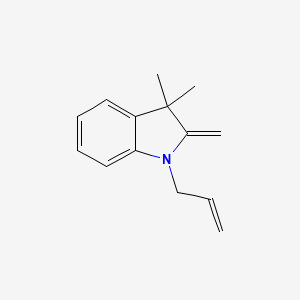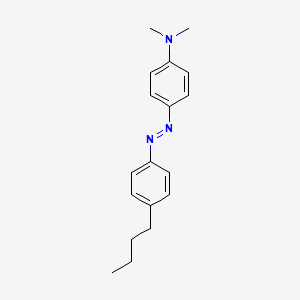
p-((p-Butylphenyl)azo)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-((p-Butylphenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-((p-Butylphenyl)azo)-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, p-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form the azo compound.
The reaction conditions are crucial for the successful synthesis of the compound. The temperature is usually maintained at low levels (0-5°C) during the diazotization step to prevent the decomposition of the diazonium salt. The pH of the reaction medium is also carefully controlled to ensure efficient coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
p-((p-Butylphenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
p-((p-Butylphenyl)azo)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to undergo specific chemical transformations.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
Mécanisme D'action
The mechanism of action of p-((p-Butylphenyl)azo)-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, making it useful in various applications. The azo group can also participate in electron transfer processes, which are essential in dye-sensitized solar cells and other electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-((p-Tolyl)azo)-N,N-dimethylaniline
- p-((p-Ethylphenyl)azo)-N,N-dimethylaniline
- p-((p-Propylphenyl)azo)-N,N-dimethylaniline
Uniqueness
p-((p-Butylphenyl)azo)-N,N-dimethylaniline is unique due to its specific substituent groups, which impart distinct physical and chemical properties. The butyl group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
Propriétés
Numéro CAS |
24596-39-2 |
|---|---|
Formule moléculaire |
C18H23N3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-[(4-butylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(2)3/h7-14H,4-6H2,1-3H3 |
Clé InChI |
NUOPHVOWBDFAPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
